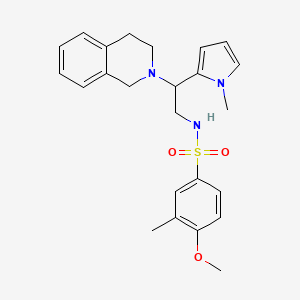
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that appears to be related to the family of sulfonamides, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the dihydroisoquinoline and sulfonamide groups, are reminiscent of the compounds studied within these papers.
Synthesis Analysis
The synthesis of related N-aryl-1,2,3,4-tetrahydroisoquinolines is described in the first paper, where a reductive amination/palladium-catalyzed ethoxyvinylation/reductive N-alkylation sequence is employed . This method starts with ortho-brominated aromatic aldehydes and primary aromatic amines, which undergo condensation under reductive conditions to yield N-aryl 2-bromobenzylamines. The tetrahydroisoquinoline unit is then introduced using 2-ethoxyvinyl pinacolboronate under Suzuki conditions, followed by intramolecular reductive amination to cyclize the structure. This approach could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of the compound likely features a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a saturated six-membered ring containing a nitrogen atom. The presence of a 1-methyl-1H-pyrrol-2-yl group suggests additional nitrogen-containing heterocyclic chemistry, which could influence the compound's electronic properties and conformational stability. The methoxy and methyl substituents on the benzenesulfonamide moiety would contribute to the compound's overall lipophilicity and could affect its binding interactions with biological targets.
Chemical Reactions Analysis
Sulfonamides, such as those described in the second paper, are known to undergo various chemical reactions, including interactions with enzymes . The inhibitory effects on acetylcholinesterase are of particular interest, as this enzyme is a target for Alzheimer's disease therapeutics. The compound may also exhibit similar enzyme inhibitory activity, given its structural similarity to the sulfonamides studied. Additionally, the reactivity of the sulfonamide group could be explored in the context of forming metal complexes, as indicated by the third paper, where metal complexation enhances the biological activity of the ligand .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heteroatoms and aromatic systems suggests potential for varied solubility profiles, depending on the solvent. The compound's reactivity could be explored through spectroscopic techniques such as IR, NMR, and mass spectrometry, as mentioned in the second and third papers . These techniques would provide insights into the compound's functional groups and electronic environment. Additionally, computational studies, including docking studies and ADMET analysis, could predict the compound's biological activity and pharmacokinetic properties, as demonstrated in the second and third papers for related compounds .
科学的研究の応用
Chemical Synthesis and Spectroscopic Analysis
Research has focused on the synthesis and characterization of related sulfonamide derivatives, providing insights into their chemical properties and potential applications. For instance, studies on the preparation and spectroscopic study of analogues related to this compound have revealed their ability to form fluorescent complexes with Zn(II), showing potential for applications in fluorescent probes and sensors (Kimber et al., 2003).
Pharmacological Potential
Research has also explored the pharmacological applications of sulfonamide derivatives. For example, studies on quinazoline derivatives have sought to identify potential hybrid molecules with diuretic and antihypertensive activities (Rahman et al., 2014). Additionally, antimicrobial activities of novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide and its metal complexes have been investigated, showing enhanced activity upon metal complexation and potential for therapeutic applications (Vanparia et al., 2010).
特性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-18-15-21(10-11-24(18)30-3)31(28,29)25-16-23(22-9-6-13-26(22)2)27-14-12-19-7-4-5-8-20(19)17-27/h4-11,13,15,23,25H,12,14,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZHPTWSQUJZMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


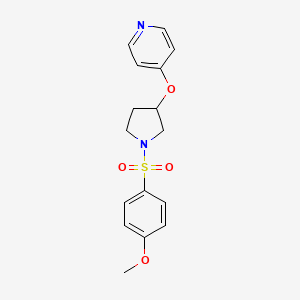

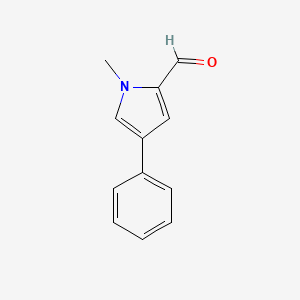
![[4-But-3-ynyl-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate](/img/structure/B3011343.png)
![8-chloro-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3011344.png)

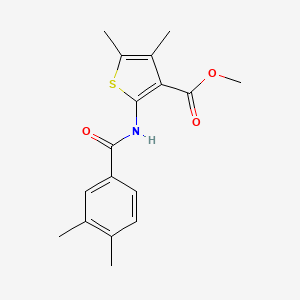
![2-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B3011348.png)
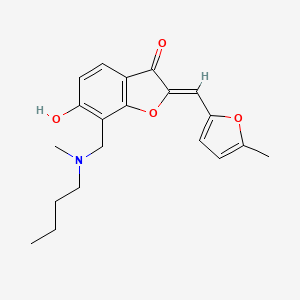
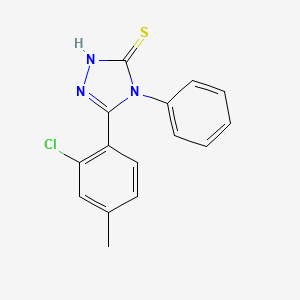
![2-(benzylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3011355.png)
![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B3011356.png)
![2,4-dichloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3011357.png)